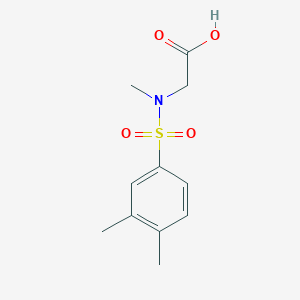

2-(N-methyl3,4-dimethylbenzenesulfonamido)acetic acid

Description

Properties

IUPAC Name |

2-[(3,4-dimethylphenyl)sulfonyl-methylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8-4-5-10(6-9(8)2)17(15,16)12(3)7-11(13)14/h4-6H,7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWIWXBPBIZJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl3,4-dimethylbenzenesulfonamido)acetic acid typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with N-methylglycine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(N-methyl3,4-dimethylbenzenesulfonamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted sulfonamides with different functional groups.

Scientific Research Applications

2-(N-methyl3,4-dimethylbenzenesulfonamido)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(N-methyl3,4-dimethylbenzenesulfonamido)acetic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition . This mechanism is particularly relevant in the context of antimicrobial activity, where the compound can inhibit the growth of bacteria by targeting essential enzymes involved in folate synthesis .

Comparison with Similar Compounds

Structural Analogues

2-(N-Ethyl-Perfluorooctane Sulfonamido)Acetic Acid (Et-PFOSA-AcOH)

- Structure : Differs by an ethyl group instead of a methyl group on the sulfonamide nitrogen.

- Occurrence : Detected in >90% of environmental samples alongside Me-PFOSA-AcOH .

- Toxicity : Both compounds are precursors to perfluorooctane sulfonic acid (PFOS), a persistent pollutant linked to endocrine disruption .

Perfluorooctane Sulfonic Acid (PFOS)

- Structure : Lacks the acetic acid and sulfonamide groups, featuring a fully fluorinated carbon chain.

- Environmental Impact : PFOS is more stable and bioaccumulative than its precursors like Me-PFOSA-AcOH, with longer elimination half-lives in humans (~5.4 years vs. ~2.3 years for Me-PFOSA-AcOH) .

2-(4-Bromobenzenesulfonamido)Acetic Acid

- Structure : Substituted with a bromine atom on the benzene ring instead of methyl groups.

- Applications : Used in synthesizing heterocyclic compounds, highlighting the role of substituents in modulating reactivity .

Physicochemical and Toxicological Properties

Table 1: Comparative Data for Selected Sulfonamido Acetic Acids

Key Findings:

- Bioaccumulation : Me-PFOSA-AcOH and Et-PFOSA-AcOH are metabolized to PFOS in vivo, contributing to long-term environmental persistence .

- Health Risks : Elevated serum levels of these compounds correlate with developmental toxicity and immune dysfunction .

- Structural Influence: Methyl/ethyl substitutions on the sulfonamide nitrogen affect metabolic rates and environmental mobility. For instance, Me-PFOSA-AcOH degrades faster than PFOS but slower than shorter-chain perfluorobutanoic acid (PFBA) .

Environmental and Industrial Relevance

- Industrial Use: Me-PFOSA-AcOH and Et-PFOSA-AcOH are utilized in waterproofing textiles and food packaging, whereas non-fluorinated analogues (e.g., 2-(4-bromobenzenesulfonamido)acetic acid) are niche synthetic intermediates .

- Regulatory Status : PFOS and its precursors are restricted under the Stockholm Convention due to toxicity, driving industry shifts toward shorter-chain alternatives like perfluorobutanesulfonic acid (PFBS) .

Biological Activity

2-(N-methyl-3,4-dimethylbenzenesulfonamido)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a sulfonamide group attached to an acetic acid moiety, which is known to influence its biological properties. The presence of the N-methyl and dimethyl groups on the aromatic ring may enhance lipophilicity and alter interaction with biological targets.

Research indicates that compounds with sulfonamide structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis.

- Anti-inflammatory Effects : Some sulfonamide derivatives have shown promise in reducing inflammation by modulating immune responses.

- Anticancer Potential : Emerging studies suggest that certain sulfonamide compounds can induce apoptosis in cancer cells.

Biological Activity Data

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of folate synthesis | |

| Anti-inflammatory | Modulation of cytokine release | |

| Anticancer | Induction of apoptosis via caspase activation |

Case Studies

-

Antibacterial Activity :

A study demonstrated that 2-(N-methyl-3,4-dimethylbenzenesulfonamido)acetic acid exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound inhibited bacterial growth by interfering with folate metabolism, similar to traditional sulfa drugs. -

Anti-inflammatory Effects :

In a model of acute inflammation, this compound was shown to reduce swelling and pain in animal models. It achieved this by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential for treating inflammatory diseases. -

Anticancer Research :

In vitro studies using cancer cell lines revealed that the compound could induce apoptosis in a dose-dependent manner. The mechanism involved the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2. This dual effect led to increased caspase activity, resulting in programmed cell death .

Pharmacokinetics

Pharmacokinetic studies indicate that 2-(N-methyl-3,4-dimethylbenzenesulfonamido)acetic acid has favorable absorption characteristics with moderate bioavailability. Its metabolism primarily occurs in the liver through phase I and phase II reactions, leading to various metabolites that may also exhibit biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-(N-methyl-3,4-dimethylbenzenesulfonamido)acetic acid, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted phenols or sulfonamide precursors. For example, substituted benzenesulfonamides can be reacted with chloroacetyl chloride under controlled conditions to introduce the acetic acid moiety. Optimization includes adjusting reaction temperatures (e.g., 0–5°C for exothermic steps), using anhydrous solvents (e.g., dichloromethane), and employing coupling agents like EDC/NHS to enhance amide bond formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR (in DMSO-d6 or CDCl3) confirm substituent positions and methyl group integration.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typically required).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ peaks).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) functional groups .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of sulfonamide derivatives like this compound?

- Methodological Answer : Contradictions in biological data (e.g., enzyme inhibition vs. no activity) may arise from assay conditions (pH, temperature) or impurities. Strategies include:

- Dose-Response Studies : Test across a wide concentration range (nM to mM).

- Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding affinities independently.

- Metabolite Analysis : Use LC-MS to identify degradation products that might interfere with activity .

Q. What strategies are recommended for determining the crystal structure of this compound using X-ray diffraction?

- Methodological Answer :

- Crystallization : Optimize solvent systems (e.g., methanol/water mixtures) via vapor diffusion.

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor convergence (<5%) and electron density maps .

Q. How can computational chemistry be integrated with experimental data to predict the compound's reactivity and interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., carbonic anhydrase) using GROMACS or AMBER.

- Docking Studies : Use AutoDock Vina to model ligand-receptor interactions, cross-validated with experimental IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.